Cas no 1700387-04-7 (4-(butan-2-yloxy)methyl-3-methoxyaniline)

4-(butan-2-yloxy)methyl-3-methoxyaniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, 3-methoxy-4-[(1-methylpropoxy)methyl]-
- 4-(butan-2-yloxy)methyl-3-methoxyaniline
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- MDL: MFCD30500962
- インチ: 1S/C12H19NO2/c1-4-9(2)15-8-10-5-6-11(13)7-12(10)14-3/h5-7,9H,4,8,13H2,1-3H3
- InChIKey: KCQPMPLFCXBTDE-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(COC(C)CC)C(OC)=C1
4-(butan-2-yloxy)methyl-3-methoxyaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340426-0.05g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 0.05g |
$647.0 | 2023-09-03 | ||
Enamine | EN300-340426-1.0g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-340426-0.25g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 0.25g |
$708.0 | 2023-09-03 | ||
Enamine | EN300-340426-5.0g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 5.0g |
$2650.0 | 2023-02-23 | ||
Enamine | EN300-340426-2.5g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 2.5g |
$1509.0 | 2023-09-03 | ||
Enamine | EN300-340426-0.5g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 0.5g |
$739.0 | 2023-09-03 | ||
Enamine | EN300-340426-1g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 1g |
$770.0 | 2023-09-03 | ||
Enamine | EN300-340426-10g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 10g |
$3315.0 | 2023-09-03 | ||
Enamine | EN300-340426-0.1g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 0.1g |
$678.0 | 2023-09-03 | ||
Enamine | EN300-340426-5g |
4-[(butan-2-yloxy)methyl]-3-methoxyaniline |
1700387-04-7 | 5g |
$2235.0 | 2023-09-03 |
4-(butan-2-yloxy)methyl-3-methoxyaniline 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
4-(butan-2-yloxy)methyl-3-methoxyanilineに関する追加情報
4-(Butan-2-yloxy)methyl-3-methoxyaniline: A Comprehensive Overview
CAS No. 1700387-04-7, commonly referred to as 4-(butan-2-yloxy)methyl-3-methoxyaniline, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent advancements in synthetic methodologies and characterization techniques have further elucidated its chemical behavior, making it a subject of extensive research.
The chemical structure of 4-(butan-2-yloxy)methyl-3-methoxyaniline comprises a central aniline moiety with two substituents: a methoxy group at the 3-position and a butan-2-yloxy methyl group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and functionality. The presence of the methoxy group introduces electron-donating effects, while the butan-2-yloxy methyl group contributes to the molecule's hydrophobicity and flexibility.
Recent studies have explored the synthesis of CAS No. 1700387-04-7 through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to enhance yield and purity, making the compound more accessible for large-scale production. The use of catalysts, such as palladium complexes, has been particularly effective in facilitating these reactions under mild conditions.
In terms of applications, 4-(butan-2-yloxy)methyl-3-methoxyaniline has shown promise in the development of advanced materials, particularly in the realm of polymer science. Its ability to undergo polymerization under specific conditions makes it a valuable precursor for synthesizing high-performance polymers with tailored properties. Additionally, this compound has been investigated for its potential use in pharmaceuticals, where its unique pharmacokinetic profile could be advantageous.
The toxicological profile of CAS No. 1700387-04-7 has also been a focus of recent research. Studies conducted on cellular models have revealed that the compound exhibits low cytotoxicity under standard experimental conditions. However, further investigations are required to fully understand its long-term effects and bioaccumulation potential.
In conclusion, 4-(butan-2-yloxy)methyl-3-methoxyaniline (CAS No. 1700387-04-7) is a versatile compound with a wide range of potential applications. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in modern material science and organic chemistry research.
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